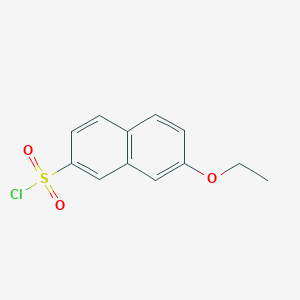

7-ethoxynaphthalene-2-sulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

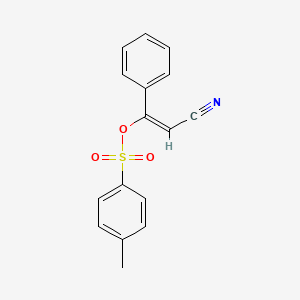

The synthesis of 7-ethoxynaphthalene-2-sulfonyl chloride can be achieved through various methods. One such method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another method involves the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide .

Molecular Structure Analysis

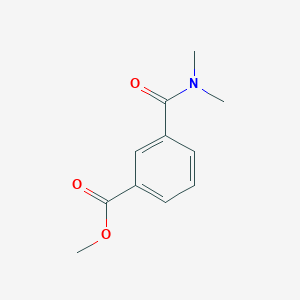

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The compound has a molecular formula of C12H11ClO3S.

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with various nucleophilic reagents .

Physical And Chemical Properties Analysis

This compound is an organic compound with a molecular weight of 270.73 g/mol. More detailed physical and chemical properties can be determined using various analytical techniques .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

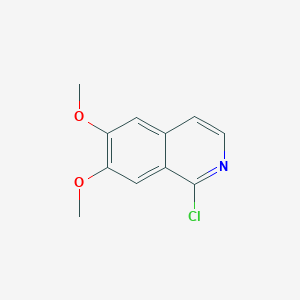

- 7-Ethoxynaphthalene-2-sulfonyl chloride is involved in chelation-assisted nucleophilic aromatic substitution reactions. It's used in the displacement of methoxy groups in 1-methoxynaphthalenes, which undergoes a chelation-assisted conjugate addition-elimination process (Hattori et al., 1997).

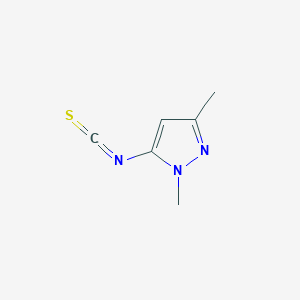

- It also participates in trapping reactions generating sulfenes from sulfonyl chlorides and bases, leading to [4 + 2] cycloadducts (Opitz et al., 1995).

Pharmaceutical Research

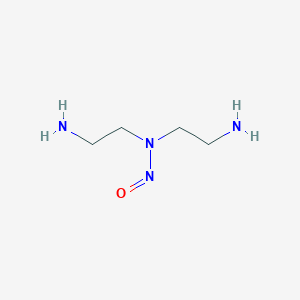

- In pharmaceutical research, this compound is used in the synthesis of N-sulfonyl-alkylamines for [2+4] cycloadditions, which is crucial in drug design and development (Tornus & Schaumann, 1996).

Analytical Chemistry

- This compound is utilized as a fluorescent labeling reagent for determining phenols in high-performance liquid chromatography, aiding in the sensitive detection of these compounds (Tsuruta et al., 2000).

Organic Chemistry

- Its role in organic chemistry includes reactions with dimethylsulfoxide, contributing to the study of reaction mechanisms and kinetics (Boyle, 1966).

- It's also used in the study of intrinsic and extrinsic lyoluminescences, which has applications in photochemistry and luminescence studies (Kulmala et al., 1997).

Material Science

- The compound is involved in the synthesis of enantiomerically pure bicyclo compounds, which has implications in material science and stereospecific syntheses (Bräse et al., 1996).

Biochemistry

- In biochemistry, it is used in the study of fluorescent labelled antibodies, contributing to our understanding of protein interactions and enzyme mechanisms (Hiramoto et al., 1964).

Environmental Science

- This chemical is relevant in environmental science, particularly in the study of degradation of organic compounds in water, with implications for water treatment and pollution control (Yuan et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

7-ethoxynaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBROCIXIVKLWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.